molecular formula C17H19N5OS B2991210 N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine CAS No. 2380010-09-1

N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2991210
CAS No.: 2380010-09-1
M. Wt: 341.43
InChI Key: TVXRUKSRQAEPMN-UHFFFAOYSA-N
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Description

N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a pyrido[3,4-d]pyrimidine core, a privileged scaffold known for its diverse biological activities. Compounds based on the pyrido[3,4-d]pyrimidine structure have been identified as promising antagonists of the C-X-C chemokine receptor 2 (CXCR2), a key player in inflammatory and autoimmune diseases, as well as in cancer progression and tumor immunity . Furthermore, this class of compounds has been extensively explored in the field of oncology. Pyrido[3,4-d]pyrimidine derivatives have been designed and synthesized as potent and selective inhibitors of various kinase targets, including the epidermal growth factor receptor (EGFR) with mutations such as L858R/T790M, which are critical in driving non-small cell lung cancer (NSCLC) . The structural features of this compound, including the morpholine and thiophene groups, are often utilized in drug design to fine-tune pharmacokinetic properties and target binding affinity. This makes it a valuable chemical tool for researchers investigating signal transduction pathways, kinase function, and chemokine receptor interactions in cellular models. The product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-2-16(24-9-1)15(22-5-7-23-8-6-22)11-19-17-13-3-4-18-10-14(13)20-12-21-17/h1-4,9-10,12,15H,5-8,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXRUKSRQAEPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC2=NC=NC3=C2C=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C15H20N4OS. It features a pyrido[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the morpholine and thiophene groups contributes to its pharmacological profile.

This compound acts primarily as an inhibitor of specific kinases and enzymes involved in cellular signaling pathways. Its structural components allow it to interact with target proteins effectively, leading to modulation of various biological processes.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown potent inhibition of DNA-dependent protein kinase (DNA-PK), which is crucial for DNA repair mechanisms in cancer cells. In vitro tests revealed an IC50 value as low as 42 nM, indicating strong activity against this target .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses broad-spectrum activity against certain bacterial strains, although specific minimum inhibitory concentration (MIC) values need further exploration.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Research Findings and Case Studies

StudyFocusFindings
Study 1Anticancer ActivityIC50 = 42 nM against DNA-PK; potentiates cytotoxicity of ionizing radiation .
Study 2Antimicrobial ActivityBroad-spectrum activity observed; specific MIC values pending .
Study 3Anti-inflammatory EffectsModulates inflammatory pathways; potential applications in chronic inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest favorable pharmacokinetic properties that warrant further investigation.

Comparison with Similar Compounds

Core Scaffold Variations

Pyrido[3,4-d]pyrimidine vs. Pyrido[4,3-d]pyrimidine
  • N-(3-Bromophenyl)-6-fluoro-pyrido[3,4-d]pyrimidin-4-amine (CAS 171179-03-6) :
    • The pyrido[3,4-d]pyrimidine core in the target compound differs from the pyrido[4,3-d]pyrimidine isomer in nitrogen positioning, altering electronic properties and binding affinities.
    • Bromophenyl and fluorine substituents in this analog enhance halogen bonding but reduce solubility compared to the morpholine-thiophene combination .
Pyrido[3,4-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
  • Chlorophenyl groups enhance lipophilicity but may increase toxicity risks compared to the target’s thiophene-morpholine system.

Substituent Analysis

Morpholine vs. Furan
  • N-[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine (CAS 2379970-68-8) :
    • Substituting thiophene with furan removes sulfur, reducing lipophilicity (logP) and altering metabolic pathways.
    • Morpholine retains solubility-enhancing effects, but furan’s lower aromaticity may weaken target binding .
Thiophene vs. Triazole
  • N-(4-Methoxybenzyl)-2-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)pyrido[3,2-d]pyrimidin-4-amine :
    • Triazole groups (e.g., in compounds) introduce hydrogen-bonding capability and rigidity.
    • However, the methoxybenzyl group in this analog may reduce blood-brain barrier penetration compared to the target’s thiophene .

Physicochemical and Pharmacological Properties

Property Target Compound N-(3-Bromophenyl)-6-fluoro-pyrido[3,4-d]pyrimidin-4-amine CAS 1283727-50-3
Molecular Weight ~325–400 g/mol (estimated) 319.13 g/mol 399.28 g/mol
logP Moderate (thiophene + morpholine) High (bromophenyl) High (chlorophenyl)
Solubility Improved (morpholine) Low Low
Bioavailability High Moderate Moderate
Synthetic Yield Not reported 67–69% Not reported

Structural Conformation and Crystallography

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Intramolecular N–H⋯N hydrogen bonds stabilize the pyrimidine core, a feature likely shared with the target compound. Dihedral angles between substituents (e.g., 12.8° for phenyl groups) suggest similar conformational flexibility in the target’s morpholine-thiophene system .

Q & A

Q. Q1: What are the common synthetic routes for N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example:

  • Step 1 : Reacting pyrido[3,4-d]pyrimidin-4-amine derivatives with thiophene-containing alkyl halides in polar aprotic solvents (e.g., acetonitrile or DMF) under reflux conditions.
  • Step 2 : Introducing morpholine via nucleophilic substitution, often requiring bases like triethylamine and elevated temperatures (e.g., 170°C in 1-methyl-2-pyrrolidone) .
  • Key Variables : Solvent polarity, temperature, and stoichiometric ratios significantly affect yield. For instance, triethylamine enhances nucleophilicity but excess base may lead to side reactions .

Q. Q2: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm, thiophene protons at δ 7.0–7.5 ppm) .
    • IR Spectroscopy : Verify functional groups (e.g., C-N stretches at ~1250 cm⁻¹ for morpholine) .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds between amine groups and pyrimidine rings) .

Q. Q3: What preliminary assays are used to assess its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50 values against targets like kinases or proteases using fluorescence-based or radiometric assays .
  • Cellular Viability Tests : Use MTT or ATP-luminescence assays to evaluate cytotoxicity in cancer cell lines (e.g., EGFR-mutant NSCLC cells) .

Advanced Research Questions

Q. Q4: How can computational modeling optimize the compound’s binding affinity for M4 muscarinic acetylcholine receptors?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses within the receptor’s allosteric pocket. Focus on interactions between the morpholine group and residues like Trp910 or Tyr179 .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds and hydrophobic contacts .
  • QSAR Analysis : Corlate substituent electronegativity (e.g., thiophene vs. furan) with activity to guide structural modifications .

Q. Q5: How are contradictions in SAR data resolved for pyrido[3,4-d]pyrimidine derivatives?

Methodological Answer:

  • Case Study : If a derivative shows high in vitro activity but poor in vivo efficacy:
    • Metabolic Stability Tests : Use liver microsomes to identify rapid oxidation of the thiophene group.
    • Prodrug Strategies : Introduce ester-protected morpholine to enhance bioavailability .
  • Data Reconciliation : Compare crystallographic data (e.g., dihedral angles from ) with activity trends to identify steric clashes or conformational mismatches.

Q. Q6: What strategies mitigate challenges in characterizing tautomeric forms of pyrido[3,4-d]pyrimidin-4-amine derivatives?

Methodological Answer:

  • Variable-Temperature NMR : Monitor chemical shift changes (e.g., NH protons) to detect tautomeric equilibria .
  • Isotopic Labeling : Use 15N-labeled compounds to track nitrogen migration via 2D HSQC experiments.
  • DFT Calculations : Predict dominant tautomers using Gaussian at the B3LYP/6-311+G(d,p) level and compare with experimental data .

Critical Analysis of Evidence

  • Contradictions : reports low yields (45%) for morpholine substitution under high temperatures, while achieves higher yields (68%) in milder conditions. This suggests solvent choice (polar aprotic vs. acetonitrile) and base strength (LiHMDS vs. Et3N) are critical variables.
  • Gaps : Limited data on metabolic stability or in vivo pharmacokinetics. Future studies should prioritize ADME profiling.

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